2-(3-Piridyl)thiazolidine-4-carboxylic acid

カタログ番号 B1362572

CAS番号:

59777-95-6

分子量: 210.26 g/mol

InChIキー: FSNGLHIMQHWTNF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

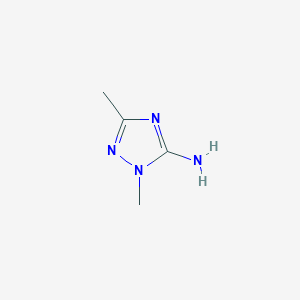

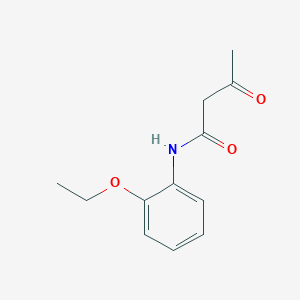

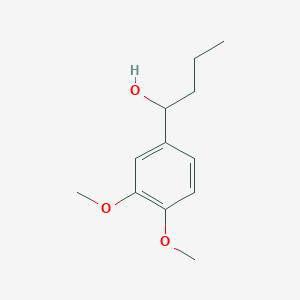

“2-(3-Piridyl)thiazolidine-4-carboxylic acid” is a chemical compound with the molecular formula C9H10N2O2S . It has a molecular weight of 210.26 g/mol . The IUPAC name for this compound is 2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for “2-(3-Piridyl)thiazolidine-4-carboxylic acid” is 1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7-8,11H,5H2,(H,12,13) . The Canonical SMILES is C1C(NC(S1)C2=CN=CC=C2)C(=O)O .Physical And Chemical Properties Analysis

The compound has a molecular weight of 210.26 g/mol . It has a computed XLogP3-AA value of -1.9, indicating its solubility properties . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 210.04629874 g/mol . The topological polar surface area is 87.5 Ų . The heavy atom count is 14 .科学的研究の応用

Application 1: Attenuation of Cellular Oxidative Stress

- Summary of the Application: This compound, referred to as TZT in the study, was designed for potential interaction with biological targets. The main insights of this work include the correlation of supra functionalities of TZT with its binding ability to proteins leading to the modulation of their structure and bioactivity as a promising perspective in the field of cellular protection from oxidative stress .

- Methods of Application: The binding propensity of TZT with bovine serum albumin (BSA) and bovine liver catalase (BLC) was characterized using various biophysical methods .

- Results or Outcomes: TZT efficiently triggers favorable structural changes in BLC, thereby enhancing its enzyme activity in a dose-dependent manner. The enzyme kinetics parameters of TZT binding to BLC were quantified using the Michaelis–Menten model .

Application 2: Development of Antibody-Drug Conjugates

- Summary of the Application: Thiazolidine chemistry, which includes “2-(3-Piridyl)thiazolidine-4-carboxylic acid”, has been explored to develop antibody-drug conjugates .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of these developments were not specified in the source .

Application 3: Anticancer Activities

- Summary of the Application: Thiazolidin-4-one derivatives, which include “2-(3-Piridyl)thiazolidine-4-carboxylic acid”, have shown significant anticancer activities .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of these developments were not specified in the source .

Application 4: Bioconjugation

- Summary of the Application: Thiazolidine chemistry, which includes “2-(3-Piridyl)thiazolidine-4-carboxylic acid”, has been used for bioconjugation of biomolecules such as nucleic acids, antibodies, proteins, and glycosaminoglycans .

- Methods of Application: The reaction between 1,2-aminothiols and aldehydes forms a thiazolidine product that remains stable and does not require any catalyst .

- Results or Outcomes: This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

Application 5: Protecting Group for N-terminal Cysteines

- Summary of the Application: Thiazolidine chemistry has been used as a protecting group for N-terminal cysteines .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of these developments were not specified in the source .

Application 6: Development of Cyclic Peptides

- Summary of the Application: Thiazolidine chemistry has been used for developing cyclic peptides .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of these developments were not specified in the source .

Application 7: Bioorthogonal Reaction

- Summary of the Application: Thiazolidine chemistry, which includes “2-(3-Piridyl)thiazolidine-4-carboxylic acid”, has been used for bioorthogonal reactions. This type of reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

- Methods of Application: The reaction between 1,2-aminothiols and aldehydes forms a thiazolidine product that remains stable and does not require any catalyst .

- Results or Outcomes: This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

Application 8: Antimicrobial Activities

- Summary of the Application: Thiazolidine and its composites, which include “2-(3-Piridyl)thiazolidine-4-carboxylic acid”, have shown significant antimicrobial activities .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of these developments were not specified in the source .

Application 9: Antitumor Activities

- Summary of the Application: Thiazolidine and its composites, which include “2-(3-Piridyl)thiazolidine-4-carboxylic acid”, have shown significant antitumor activities .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of these developments were not specified in the source .

特性

IUPAC Name |

2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7-8,11H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNGLHIMQHWTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50316421 | |

| Record name | 2-(3-PIRIDYL)THIAZOLIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50316421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Piridyl)thiazolidine-4-carboxylic acid | |

CAS RN |

59777-95-6 | |

| Record name | NSC303514 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-PIRIDYL)THIAZOLIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50316421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Cysteine (24.2 g, 0.2 mole) and 3-pyridine carboxaldehyde (21.4 g, 0.2 mmole) were suspended in 60% aqueous ethanol (400 mL) and the mixture was heated at 100° C. for 5 hours. The reaction mixture was then cooled and most of the solvent was removed in vacuo. The resulting slurry was washed with ethanol and filtered. This material was dried overnight in vacuo at 50° C. to afford the thiazolidine acid (34 g, 81%).

Name

Yield

81%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1362503.png)

![2-({4-[Acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1362513.png)